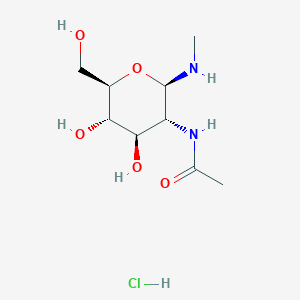
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-acetamido-2-desoxi-b-D-glucopiranosil metilamina es un derivado de la glucosamina, un aminoazúcar que se encuentra de forma natural. Este compuesto es conocido por su papel en varios procesos bioquímicos y se utiliza a menudo como un bloque de construcción en la química sintética. Se caracteriza por la presencia de un grupo acetamido y una porción de azúcar desoxi, lo que lo convierte en un intermedio versátil en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-acetamido-2-desoxi-b-D-glucopiranosil metilamina suele implicar los siguientes pasos:
Material de partida: La síntesis comienza con la D-glucosamina, que se obtiene fácilmente de fuentes naturales.
Acetilación: La D-glucosamina se acetila utilizando anhídrido acético en presencia de una base como la piridina para formar 2-acetamido-2-desoxi-D-glucosamina.
Desoxigenación: El grupo hidroxilo en la segunda posición se reemplaza por un grupo amino a través de una serie de reacciones que implican pasos de protección y desprotección.
Metilación: El grupo amino se metila posteriormente utilizando yoduro de metilo en presencia de una base como el hidróxido de sodio.
Formación de clorhidrato: Finalmente, el compuesto se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, síntesis automatizada y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-acetamido-2-desoxi-b-D-glucopiranosil metilamina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de N-acetilglucosamina.
Reducción: Las reacciones de reducción pueden convertir el grupo acetamido en un grupo amino.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila para formar diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Productos principales
Oxidación: Derivados de N-acetilglucosamina.
Reducción: Derivados de aminoazúcar.
Sustitución: Diversos derivados de glucosamina N-sustituida.
4. Aplicaciones en investigación científica
El clorhidrato de 2-acetamido-2-desoxi-b-D-glucopiranosil metilamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glicoproteínas.
Biología: Se estudia por su papel en los procesos celulares y como precursor en la biosíntesis de glucosaminoglucanos.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la osteoartritis y otros trastornos articulares.
Industria: Se utiliza en la producción de polímeros biodegradables y como precursor en la síntesis de diversos productos farmacéuticos.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a precursor in the biosynthesis of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-acetamido-2-desoxi-b-D-glucopiranosil metilamina implica su incorporación a las vías bioquímicas donde actúa como sustrato para diversas enzimas. Participa en la biosíntesis de glucosaminoglucanos, que son componentes esenciales de la matriz extracelular. El compuesto interactúa con dianas moleculares específicas, incluidas enzimas como la glucosamina-6-fosfato sintasa, influyendo en los procesos celulares y las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Acetamido-2-desoxi-b-D-glucopiranosil azida
- 2-Acetamido-2-desoxi-b-D-glucopiranosa 1,3,4,6-tetraacetato
- N-Acetil-D-glucosamina
Unicidad
El clorhidrato de 2-acetamido-2-desoxi-b-D-glucopiranosil metilamina es único debido a sus características estructurales específicas, incluida la presencia de un grupo metilamina y su forma de sal de clorhidrato. Estas características confieren una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H19ClN2O5 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(methylamino)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O5.ClH/c1-4(13)11-6-8(15)7(14)5(3-12)16-9(6)10-2;/h5-10,12,14-15H,3H2,1-2H3,(H,11,13);1H/t5-,6-,7-,8-,9-;/m1./s1 |
Clave InChI |
BBPSWVCVHQSORW-SCISQTCKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC)CO)O)O.Cl |
SMILES canónico |
CC(=O)NC1C(C(C(OC1NC)CO)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)



![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)

![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)

![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
